TUG 891
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: TUG-891, chemically known as 3-(4-((4-fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, is synthesized through a multi-step process. The synthesis involves the following key steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-bromo-1-methylbenzene.
Methoxylation: The biphenyl core is then methoxylated using sodium methoxide in methanol.
Propanoic acid attachment: The final step involves the attachment of the propanoic acid moiety through a Friedel-Crafts acylation reaction using propanoic anhydride and aluminum chloride.
Industrial Production Methods: Industrial production of TUG-891 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: TUG-891 undergoes various chemical reactions, including:
Oxidation: TUG-891 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of TUG-891 can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core of TUG-891 can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
TUG-891 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of free fatty acid receptor 4.
Biology: Investigated for its role in modulating metabolic processes and inflammation.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes.
Industry: Potential use in the development of new therapeutic agents targeting free fatty acid receptor 4
Mechanism of Action
TUG-891 exerts its effects by selectively activating free fatty acid receptor 4. This activation leads to the stimulation of various intracellular signaling pathways, including:
Calcium mobilization: Activation of free fatty acid receptor 4 by TUG-891 results in the release of intracellular calcium.
β-arrestin recruitment: TUG-891 promotes the recruitment of β-arrestin-1 and β-arrestin-2 to free fatty acid receptor 4.
Extracellular signal-regulated kinase phosphorylation: Activation of free fatty acid receptor 4 by TUG-891 leads to the phosphorylation of extracellular signal-regulated kinase.
Comparison with Similar Compounds
TUG-891 is compared with other similar compounds, such as:
GW9508: Another agonist for free fatty acid receptor 4, but with different selectivity and potency.
TUG-905: A structurally similar compound with variations in the biphenyl core.
NCG21: Another free fatty acid receptor 4 agonist with different pharmacological properties
Uniqueness: TUG-891 is unique due to its high selectivity and potency for free fatty acid receptor 4, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGBXHWIQNZEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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